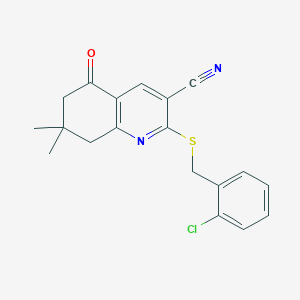

2-((2-Chlorobenzyl)thio)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Description

This compound belongs to the tetrahydroquinoline-carbonitrile family, characterized by a fused bicyclic system (5,6,7,8-tetrahydroquinoline) with a ketone group at position 5, two methyl groups at position 7, and a nitrile substituent at position 2. The unique feature of this molecule is the 2-chlorobenzylthio group at position 2, which introduces steric bulk and electronic effects due to the chlorine atom and sulfur linkage. Such modifications are critical for modulating biological activity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2OS/c1-19(2)8-16-14(17(23)9-19)7-13(10-21)18(22-16)24-11-12-5-3-4-6-15(12)20/h3-7H,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLSAXGZYDUFCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C(=N2)SCC3=CC=CC=C3Cl)C#N)C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((2-Chlorobenzyl)thio)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from readily available quinoline derivatives. The general structure includes a tetrahydroquinoline framework with a carbonitrile group and a thioether linkage. The presence of the 2-chlorobenzyl moiety enhances its lipophilicity and may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity :

- The compound has been shown to induce apoptosis in cancer cells. In studies involving multidrug-resistant (MDR) cancer cell lines, it demonstrated the ability to modulate the activity of P-glycoprotein (P-gp), a key player in drug resistance mechanisms. Specifically, compounds similar to this one have been reported to significantly block P-gp efflux and induce cytotoxicity in resistant cancer cells .

- A study highlighted that derivatives with similar structures exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties .

- Antioxidant Activity :

- Antiviral Activity :

Case Studies and Research Findings

Below are selected case studies that illustrate the biological activity of this compound:

The mechanism underlying the anticancer effects appears to involve:

- Inhibition of P-glycoprotein : By blocking this efflux pump, the compound increases intracellular concentrations of chemotherapeutic agents.

- Induction of Apoptosis : Flow cytometric analyses revealed that treated cells exhibited increased rates of apoptosis and alterations in cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Related compounds have been shown to induce ROS production, leading to cellular stress and apoptosis in cancer cells .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the structure can enhance activity against various bacterial strains. The presence of the chlorobenzyl group in this compound may contribute to increased lipophilicity, facilitating better penetration through bacterial membranes .

Anticancer Properties

Tetrahydroquinoline derivatives have been investigated for their potential anticancer effects. The specific compound under discussion has shown promise in inhibiting the proliferation of cancer cells in vitro. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways associated with cell death .

Inhibitors of Enzymatic Activity

The compound has been evaluated for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Inhibition of these enzymes can lead to reduced inflammation and pain relief, making it a candidate for developing anti-inflammatory drugs .

The compound has been utilized in high-throughput screening assays to identify novel biological activities. For example, it was tested against various cellular models to evaluate its effects on cell viability and metabolic activity. Results indicated a dose-dependent response, highlighting its potential as a lead compound for further development .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) involving this compound has provided insights into how modifications can affect biological activity. Variations in substituents have been systematically studied to optimize efficacy and reduce toxicity .

Synthetic Intermediate

In synthetic organic chemistry, 2-((2-Chlorobenzyl)thio)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile serves as an important intermediate for synthesizing other complex molecules. Its unique structural features allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Catalytic Applications

Recent studies have explored the use of this compound as a catalyst or catalyst precursor in asymmetric synthesis reactions. The presence of sulfur in its structure can facilitate unique reactivity patterns that are advantageous in producing chiral compounds with high enantioselectivity .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various tetrahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects at concentrations lower than many standard antibiotics .

- Cancer Cell Line Testing : In vitro testing on human cancer cell lines revealed that this compound induced apoptosis at micromolar concentrations. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptosis .

- Synthetic Pathway Development : A synthetic route was developed utilizing this compound as an intermediate to synthesize novel anti-inflammatory agents. The pathway demonstrated high yields and selectivity for desired products, showcasing its utility in drug development processes.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural differences between the target compound and its analogues:

Key Observations :

- Aromatic Systems : Thiophene () and fluorophenyl () substituents introduce distinct π-π stacking capabilities, influencing crystal packing and solubility .

- Steric Considerations : The 2-chlorobenzylthio group in the target compound provides greater steric hindrance compared to smaller substituents like ethyl (), affecting binding interactions in biological systems .

Physical and Crystallographic Properties

- Melting Points: Fluorophenyl-substituted chromene () exhibits a melting point of 188–189°C, whereas the target compound’s melting point is unreported but expected to be higher due to increased molecular rigidity from the tetrahydroquinoline core .

- Crystal Packing : The 4-chlorophenyl chromene derivative () forms dimers via N–H⋯N hydrogen bonds (R₂²(12) motif) and layers through N–H⋯O interactions, suggesting similar packing behavior for the target compound if crystallized .

Q & A

Q. What is the most efficient synthetic route for preparing 2-((2-Chlorobenzyl)thio)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile?

Methodological Answer: The compound can be synthesized via a multi-component one-pot reaction, analogous to methods used for structurally related tetrahydroquinoline derivatives. A typical protocol involves:

- Reactants : 2-Chlorobenzyl thiol, dimedone (7,7-dimethyl-1,5-dioxaspiro[5.5]undecane-3,9-dione), malonitrile, and an aromatic aldehyde.

- Conditions : Potassium tertiary butoxide as a base in methanol or THF at room temperature, yielding the product after 12–24 hours .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures.

Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to minimize byproducts.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign signals for the quinoline core, chlorobenzyl substituent, and nitrile group. For example, the nitrile carbon typically resonates at ~115–120 ppm in 13C NMR .

- IR Spectroscopy : Confirm the presence of C≡N (2220–2240 cm⁻¹) and C=O (1680–1700 cm⁻¹) stretches .

- X-ray Crystallography : Resolve the stereochemistry and confirm the spirocyclic structure. Use SHELXL for refinement, ensuring data-to-parameter ratios >15 and R-factors <0.05 for high reliability .

Q. What preliminary biological screening methods are recommended for this compound?

Methodological Answer:

- Antimicrobial Activity : Use the disc diffusion method against Candida albicans and Aspergillus niger. Prepare compound solutions in DMSO (1–100 µg/mL) and measure inhibition zones after 24–48 hours .

- Cytotoxicity Assays : Employ MTT or resazurin-based assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up studies?

Methodological Answer:

- Catalyst Screening : Replace potassium tertiary butoxide with eco-friendly alternatives like chitosan-supported catalysts or ionic liquids to enhance reaction efficiency .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF or acetonitrile) under microwave irradiation to reduce reaction time .

- Purity Control : Use HPLC with a C18 column (MeCN/H₂O gradient) to achieve >98% purity.

Q. How should researchers resolve contradictions in crystallographic or spectroscopic data?

Methodological Answer:

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare crystallographic bond lengths/angles with Cambridge Structural Database entries .

- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR or molecular dynamics simulations if crystallographic disorder is observed .

Q. What experimental strategies can elucidate structure-activity relationships (SAR) for biological activity?

Methodological Answer:

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing the chlorobenzyl group with other arylthio moieties) and test antimicrobial potency .

- Computational Modeling : Perform docking studies using bacterial enzyme targets (e.g., E. coli dihydrofolate reductase) to identify key binding interactions .

Q. How can researchers mitigate limitations in experimental designs, such as sample degradation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.